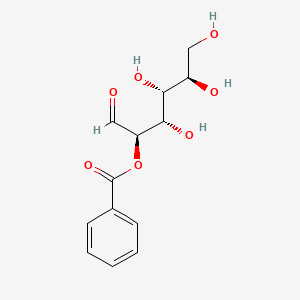
D-Glucose, 2-benzoate
Overview
Description
D-Glucose, 2-benzoate is soluble in water and exhibits weakly acidic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucose, 2-benzoate typically involves the benzoylation of D-glucose. One common method is the reaction of D-glucose with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out at low temperatures, around -35°C, to ensure regioselectivity and to prevent over-benzoylation. The product, 1,2,3,6-tetrabenzoate, can be obtained in a yield of approximately 37% .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature control and reagent addition is common in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: D-Glucose, 2-benzoate undergoes various chemical reactions, including:
Oxidation: The benzoate group can be oxidized to form benzoic acid derivatives.
Reduction: The ester bond can be reduced to yield the corresponding alcohol.
Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted glucose derivatives depending on the nucleophile used.
Scientific Research Applications
D-Glucose, 2-benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrate derivatives. Its unique structure allows for selective modifications, making it valuable in synthetic organic chemistry.
Biology: It serves as a model compound for studying carbohydrate metabolism and enzyme interactions.
Medicine: Research into its potential as a drug delivery agent is ongoing, particularly in targeting glucose transporters in cancer cells.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of D-Glucose, 2-benzoate involves its interaction with specific molecular targets, primarily glucose transporters. The benzoate group enhances its binding affinity to these transporters, facilitating its uptake into cells. Once inside the cell, it can undergo metabolic transformations, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and the cellular context .
Comparison with Similar Compounds
D-Glucose, 6-benzoate: Another benzoate derivative of D-glucose, differing in the position of the benzoate group.
D-Galactose, 2-benzoate: A similar compound where D-glucose is replaced with D-galactose.
D-Mannose, 2-benzoate: A derivative of D-mannose with a benzoate group at the second carbon.
Comparison: D-Glucose, 2-benzoate is unique due to its specific regioselectivity, which allows for targeted modifications at the second carbon. This regioselectivity is crucial for certain synthetic applications where precise control over the functionalization of the glucose molecule is required. Compared to its analogs, this compound offers distinct advantages in terms of reactivity and selectivity, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O7/c14-6-9(16)11(17)12(18)10(7-15)20-13(19)8-4-2-1-3-5-8/h1-5,7,9-12,14,16-18H,6H2/t9-,10+,11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGIVUDGJZHZTN-WRWGMCAJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC(C=O)C(C(C(CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314645 | |
| Record name | D-Glucose, 2-benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63029-01-6 | |
| Record name | D-Glucose, 2-benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63029-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Glucose, 2-benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


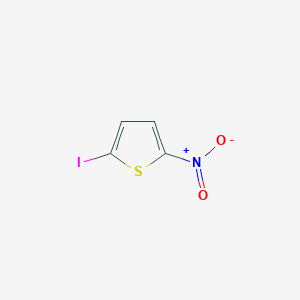
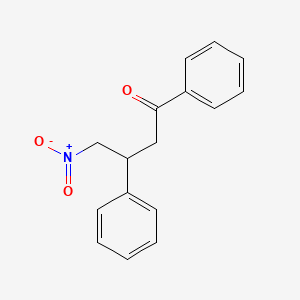

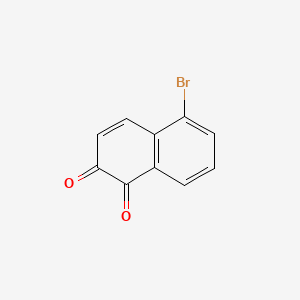
![Spiro[4.5]decan-7-one](/img/structure/B3055024.png)
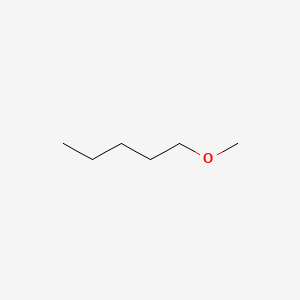
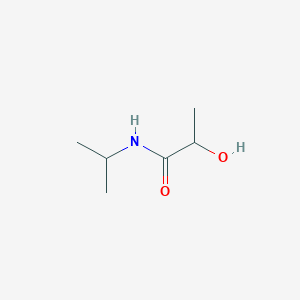
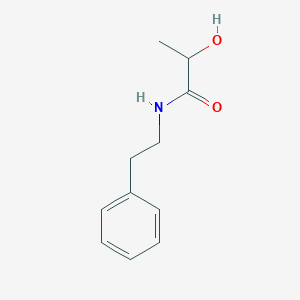
![4-amino-1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one](/img/structure/B3055030.png)
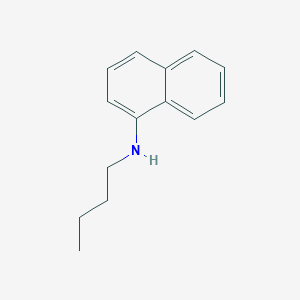
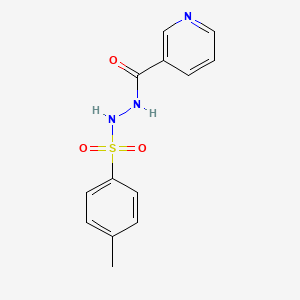

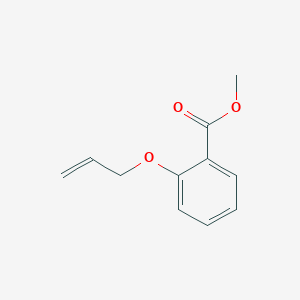
![1-{3-[(Dimethylamino)methyl]phenyl}ethan-1-one](/img/structure/B3055039.png)
